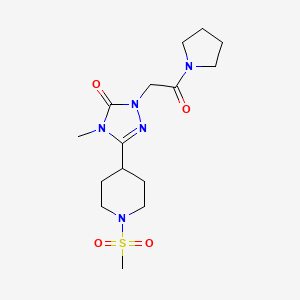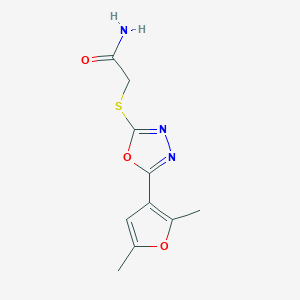
2-((5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Evaluation and Hemolytic Activity
A study conducted by Gul et al. (2017) focused on the synthesis of 2,5-disubstituted 1,3,4-oxadiazole compounds, including derivatives similar to the compound . These compounds were evaluated for their antimicrobial and hemolytic activities. The research highlighted the potential of these derivatives in antimicrobial applications due to their significant activity against selected microbial species. The study also assessed the toxicity of these compounds, suggesting that most exhibited low cytotoxicity, making them potential candidates for further biological evaluation (Gul et al., 2017).
Anticancer Screening
Another research avenue explores the synthesis and molecular modeling of new imidazothiadiazole analogs, including structures related to the compound in focus. These compounds underwent anticancer screening against various cancer cell lines, with some derivatives demonstrating significant cytotoxicity against breast cancer cell lines. This highlights the potential of such derivatives in the development of novel anticancer therapies (Sraa Abu-Melha, 2021).
α-Glucosidase Inhibitory Potential
Iftikhar et al. (2019) synthesized a series of N‐aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide, which were evaluated for their α-glucosidase inhibitory potential. The study revealed that several compounds were promising inhibitors, demonstrating the applicability of such derivatives in managing conditions like diabetes through enzyme inhibition (Iftikhar et al., 2019).
Enzyme Inhibition and Biological Screening
Rehman et al. (2013) synthesized and screened a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives for enzyme inhibitory activities, particularly against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) enzymes. These compounds were found to be more active against AChE, suggesting their potential use in developing treatments for diseases like Alzheimer's (Rehman et al., 2013).
Synthesis and Characterization for Potential Applications
Studies like those conducted by Duran and Demirayak (2012) and others have focused on the synthesis, characterization, and evaluation of similar compounds for potential applications in cancer treatment and other therapeutic areas. These research efforts underline the versatility of 2-((5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide derivatives in scientific research, showcasing their potential across a broad spectrum of applications (Duran & Demirayak, 2012).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as 3-acetyl-2,5-dimethylfuran, have been found to interact with various biological targets .
Mode of Action
Similar compounds are known to undergo reactions such as the claisen-schmidt condensation, which is crucial for the formation of chalcones . Chalcones are known to interact with various biological targets, influencing a range of biological processes.
Biochemical Pathways
Compounds with similar structures have been found to play roles in various biological processes, including acting as a flavouring agent, plant metabolite, and mutagen .
Result of Action
Similar compounds have been found to have various biological roles, including acting as a flavouring agent, plant metabolite, and mutagen .
Eigenschaften
IUPAC Name |
2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-5-3-7(6(2)15-5)9-12-13-10(16-9)17-4-8(11)14/h3H,4H2,1-2H3,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMQGAGBKNJIDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

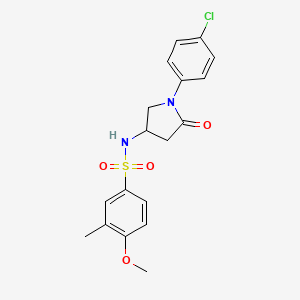

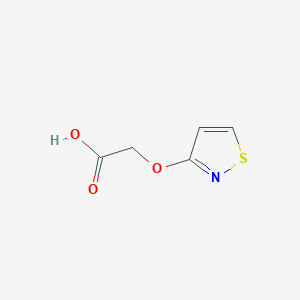


![Ethyl 4-[(2,4-dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2754471.png)
![7-(3-Bromophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2754473.png)
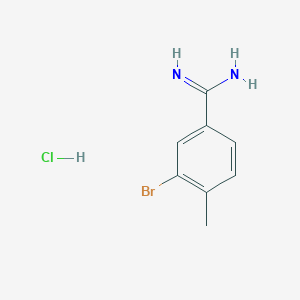
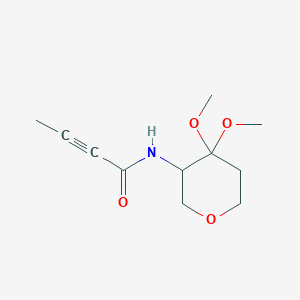
![5-amino-1-[(4-bromophenyl)methyl]-N-(3-methylphenyl)triazole-4-carboxamide](/img/structure/B2754479.png)

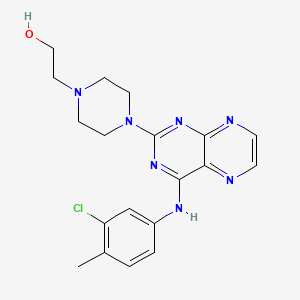
![3,6-dichloro-N-[1-(3-nitrophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2754487.png)
